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molecular formula C10H9ClO4 B2911474 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid CAS No. 62903-23-5

4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid

Cat. No. B2911474
M. Wt: 228.63
InChI Key: YBSVOTYKOZVOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022791

Procedure details

A dry flask was charged with 650 ml. each of nitrobenzene and sym-tetrachloroethane, 104 g. (1.04 moles) succinic anhydride and 130 g. (0.913 mole) p-chloroanisole. The mixture was stirred at 5° C and 276 g. (2.07 moles) of anhydrous AlCl3 was added portionwise over a 90 minute period such that the temperature did not exceed 10° C. The resulting mixture was stirred under nitrogen for 5 days at 7° C and then poured into a mixture of 1 kg. of ice and 176 ml. concentrated hydrochloric acid. The thus quenched mixture was steam distilled until all organic solvents were removed. The residual aqueous-oil combination was cooled to 20° C whereupon the oil phase crystallized. The aqueous supernate was then drawn off and one liter of methylene chloride was added to the remaining crystallized solid mass. The resulting slurry was warmed at 25° C with stirring, and then filtered, and the filtered-off solids washed with CH2Cl2. Upon drying of the washed solids, 84.4 g. of 3-(5-chloro-2-hydroxybenzoyl) propionic acid, m.p. 178°-182° C., was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.04 mol
Type
reactant
Reaction Step Three
Quantity
0.913 mol
Type
reactant
Reaction Step Four
Name
Quantity
2.07 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+](C1C=CC=CC=1)([O-])=O.C(Cl)(Cl)C(Cl)Cl.[C:16]1(=[O:22])[O:21][C:19](=[O:20])[CH2:18][CH2:17]1.[Cl:23][C:24]1[CH:29]=[CH:28][C:27]([O:30]C)=[CH:26][CH:25]=1.[Al+3].[Cl-].[Cl-].[Cl-].Cl>>[Cl:23][C:24]1[CH:25]=[CH:26][C:27]([OH:30])=[C:28]([CH:29]=1)[C:19]([CH2:18][CH2:17][C:16]([OH:21])=[O:22])=[O:20] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(Cl)Cl)(Cl)Cl
Step Three
Name
Quantity
1.04 mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Four
Name
Quantity
0.913 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC
Step Five
Name
Quantity
2.07 mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A dry flask was charged with 650 ml
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred under nitrogen for 5 days at 7° C
Duration
5 d
ADDITION
Type
ADDITION
Details
poured into a mixture of 1 kg
DISTILLATION
Type
DISTILLATION
Details
distilled until all organic solvents
CUSTOM
Type
CUSTOM
Details
were removed
TEMPERATURE
Type
TEMPERATURE
Details
The residual aqueous-oil combination was cooled to 20° C whereupon the oil phase
CUSTOM
Type
CUSTOM
Details
crystallized
ADDITION
Type
ADDITION
Details
one liter of methylene chloride was added to the
CUSTOM
Type
CUSTOM
Details
remaining crystallized solid mass
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was warmed at 25° C
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtered-off solids washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
Upon drying of the washed solids, 84.4 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)CCC(=O)O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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